molecular formula C14H14O4 B8574285 3-Cyclopropyl-4-hydroxy-benzofuran-2-carboxylic acid ethyl ester

3-Cyclopropyl-4-hydroxy-benzofuran-2-carboxylic acid ethyl ester

Cat. No.: B8574285
M. Wt: 246.26 g/mol
InChI Key: YVWOBBHNDSJSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-4-hydroxy-benzofuran-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-cyclopropyl-4-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-2-17-14(16)13-11(8-6-7-8)12-9(15)4-3-5-10(12)18-13/h3-5,8,15H,2,6-7H2,1H3

InChI Key

YVWOBBHNDSJSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an anhydrous ethanol (2 ml) was added sodium (50 mg) at 0° C. under argon atmosphere. After 10 minutes, (2-cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid ethyl ester (380 mg) was added to the reaction mixture and the reaction mixture was stirred overnight at 0° C. The reaction was quenched with 2 N hydrochloric acid (5 ml) and stirred for 30 minutes yielding a white precipitate. The mixture was diluted with ethyl acetate (10 ml), washed with water (5 ml) and brine (5 ml), dried over anhydrous sodium sulfate, concentrated in vacuo. The residue was purified by silica gel column chromatography developed by hexane-ethyl acetate yielding 3-cyclopropyl-4-hydroxy-benzofuran-2-carboxylic acid ethyl ester (298 mg) as a white solid. FAB-MS: m/z 246 (M+); 1H-NMR (CDCl3): δ 0.99-1.05 (2H, m), 1.17-1.24 (2H, m), 1.45 (3H, t, J=7.26 Hz), 2.26-2.35 (1H, m), 4.45 (2H, q, J=7.26 Hz), 6.27 (1H, s), 6.71 (1H, dd, J=0.99 Hz, 8.25 Hz), 7.09 (1H, dd, J=0.99 Hz, 8.25 Hz), 6.41 (2H, d, J=8.25 Hz), 7.29 (1H, dd, J=8.25 Hz, 8.25 Hz).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two

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